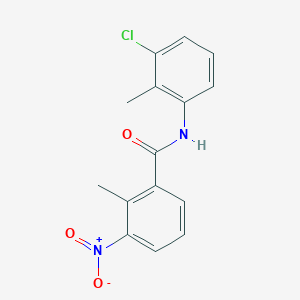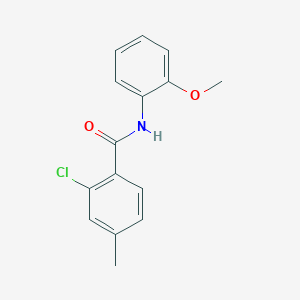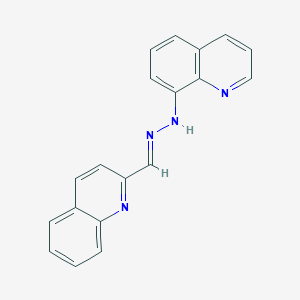![molecular formula C16H14N2O3S B5731362 N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide, also known as BIX01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a selective inhibitor of G9a histone methyltransferase, an enzyme that plays a crucial role in regulating gene expression through histone methylation. Since then, BIX01294 has been investigated for its potential in epigenetic therapy, cancer treatment, and other biomedical applications.
Mecanismo De Acción
N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide inhibits G9a histone methyltransferase by binding to the enzyme's SET domain, which is responsible for catalyzing histone methylation. This binding disrupts the enzyme's ability to methylate histones, leading to changes in gene expression patterns. The inhibition of G9a histone methyltransferase has been shown to have therapeutic implications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
Biochemical and Physiological Effects:
N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to alter gene expression patterns by inhibiting G9a histone methyltransferase, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide is its selectivity for G9a histone methyltransferase. This selectivity allows for the specific targeting of this enzyme, which can have therapeutic implications in various diseases. Additionally, N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
One of the limitations of N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide is its specificity for G9a histone methyltransferase. While this specificity can be an advantage in certain contexts, it also limits the potential applications of N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide to diseases where G9a histone methyltransferase plays a role. Additionally, N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide has been shown to have off-target effects on other histone methyltransferases, which can complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide. One potential direction is the development of more selective inhibitors of G9a histone methyltransferase, which could have even greater therapeutic potential. Additionally, N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the role of G9a histone methyltransferase in various diseases could be further investigated to identify new therapeutic targets for N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide and other inhibitors.
Métodos De Síntesis
The synthesis of N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 2-nitrobenzaldehyde with 3,4-methylenedioxyphenylacetic acid to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with carbon disulfide to form the thioamide. The final step involves the reaction of the thioamide with benzoyl chloride to form N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide.
Aplicaciones Científicas De Investigación
N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential in epigenetic therapy, cancer treatment, and other biomedical applications. It has been shown to selectively inhibit G9a histone methyltransferase, which plays a crucial role in regulating gene expression through histone methylation. This inhibition leads to changes in gene expression patterns, which can have therapeutic implications in various diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(12-4-2-1-3-5-12)18-16(22)17-9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMKKGSVSNVDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-benzodioxol-5-ylmethyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)


![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)

![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)


![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)
